molecular formula C15H14IN5O2 B11053361 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11053361
M. Wt: 423.21 g/mol
InChI Key: RXHRQNIZQYXXAI-UHFFFAOYSA-N
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Description

3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, an oxadiazole ring, and a carboxamide group. The incorporation of iodine and phenylethyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole rings. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, followed by iodination to introduce the iodine atom. The oxadiazole ring is formed by the cyclization of acylhydrazides with nitriles under acidic conditions. The final step involves the coupling of the pyrazole and oxadiazole rings with the phenylethylamine to form the carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as the use of catalysts to accelerate the reaction. The purification process may involve recrystallization, chromatography, or other separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide distinguishes it from other similar compounds. This iodine atom can significantly influence the compound’s reactivity, biological activity, and overall chemical properties .

Properties

Molecular Formula

C15H14IN5O2

Molecular Weight

423.21 g/mol

IUPAC Name

3-[(4-iodopyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14IN5O2/c16-12-8-18-21(9-12)10-13-19-15(23-20-13)14(22)17-7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,17,22)

InChI Key

RXHRQNIZQYXXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)I

Origin of Product

United States

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